Cas no 1897039-06-3 (3-amino-2-(2-hydroxy-5-nitrophenyl)propanoic acid)

3-amino-2-(2-hydroxy-5-nitrophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-(2-hydroxy-5-nitrophenyl)propanoic acid
- EN300-1823655
- 1897039-06-3
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- Inchi: 1S/C9H10N2O5/c10-4-7(9(13)14)6-3-5(11(15)16)1-2-8(6)12/h1-3,7,12H,4,10H2,(H,13,14)
- InChI Key: YNQZJKSFAIZDHA-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1C(C(=O)O)CN)[N+](=O)[O-]
Computed Properties
- Exact Mass: 226.05897142g/mol
- Monoisotopic Mass: 226.05897142g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.3
- Topological Polar Surface Area: 129Ų
3-amino-2-(2-hydroxy-5-nitrophenyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1823655-0.1g |
3-amino-2-(2-hydroxy-5-nitrophenyl)propanoic acid |
1897039-06-3 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-1823655-10.0g |
3-amino-2-(2-hydroxy-5-nitrophenyl)propanoic acid |
1897039-06-3 | 10g |
$4545.0 | 2023-06-01 | ||
Enamine | EN300-1823655-0.5g |
3-amino-2-(2-hydroxy-5-nitrophenyl)propanoic acid |
1897039-06-3 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1823655-10g |
3-amino-2-(2-hydroxy-5-nitrophenyl)propanoic acid |
1897039-06-3 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1823655-0.25g |
3-amino-2-(2-hydroxy-5-nitrophenyl)propanoic acid |
1897039-06-3 | 0.25g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1823655-1.0g |
3-amino-2-(2-hydroxy-5-nitrophenyl)propanoic acid |
1897039-06-3 | 1g |
$1057.0 | 2023-06-01 | ||
Enamine | EN300-1823655-1g |
3-amino-2-(2-hydroxy-5-nitrophenyl)propanoic acid |
1897039-06-3 | 1g |
$1057.0 | 2023-09-19 | ||
Enamine | EN300-1823655-5g |
3-amino-2-(2-hydroxy-5-nitrophenyl)propanoic acid |
1897039-06-3 | 5g |
$3065.0 | 2023-09-19 | ||
Enamine | EN300-1823655-0.05g |
3-amino-2-(2-hydroxy-5-nitrophenyl)propanoic acid |
1897039-06-3 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1823655-2.5g |
3-amino-2-(2-hydroxy-5-nitrophenyl)propanoic acid |
1897039-06-3 | 2.5g |
$2071.0 | 2023-09-19 |
3-amino-2-(2-hydroxy-5-nitrophenyl)propanoic acid Related Literature
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
Additional information on 3-amino-2-(2-hydroxy-5-nitrophenyl)propanoic acid
3-Amino-2-(2-Hydroxy-5-Nitrophenyl)Propanoic Acid: A Comprehensive Overview
3-Amino-2-(2-Hydroxy-5-Nitrophenyl)Propanoic Acid, also known by its CAS No. 1897039-06-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a nitro group attached to a phenyl ring, all connected to a propanoic acid backbone. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and material science.
The synthesis of 3-Amino-2-(2-Hydroxy-5-Nitrophenyl)Propanoic Acid involves a series of carefully controlled reactions, including nucleophilic substitution, oxidation, and coupling reactions. Recent advancements in catalytic methods have enabled the efficient synthesis of this compound with high purity and yield. Researchers have also explored the use of microwave-assisted synthesis to accelerate the reaction process, reducing the time required for compound preparation.
One of the most promising applications of this compound lies in its potential as a building block for drug development. The amino and hydroxyl groups on the molecule can serve as sites for further functionalization, enabling the creation of bioactive compounds with specific pharmacological properties. For instance, studies have shown that derivatives of this compound exhibit anti-inflammatory and antioxidant activities, making them potential candidates for treating conditions such as neurodegenerative diseases and cardiovascular disorders.
In addition to its pharmaceutical applications, 3-Amino-2-(2-Hydroxy-5-Nitrophenyl)Propanoic Acid has also been investigated for its role in materials science. The nitro group on the phenyl ring imparts electron-withdrawing properties to the molecule, which can be exploited in the design of advanced materials such as conductive polymers and sensors. Recent research has focused on incorporating this compound into polymer matrices to enhance their electrical properties and stability under harsh environmental conditions.
The toxicity profile of this compound is another area of active research. While initial studies suggest that it exhibits low toxicity at therapeutic doses, further investigations are needed to fully understand its long-term effects on biological systems. Researchers are particularly interested in evaluating its potential for bioaccumulation and its impact on cellular signaling pathways.
In conclusion, 3-Amino-2-(2-Hydroxy-5-Nitrophenyl)Propanoic Acid is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking to develop novel drugs and advanced materials. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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